REACTION_CXSMILES
|
[OH-].[Na+].[O:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH3:8])[CH3:5].[CH2:10](Cl)[CH:11]=[C:12]([CH3:14])[CH3:13].[Cl-].CC(C)(C)CCCCCCCCCCCCCCCCC[NH3+]>O>[C:7](=[C:6]([CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])[C:4](=[O:3])[CH3:5])([CH3:9])[CH3:8] |f:0.1,4.5|
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
980 g
|
Type
|
reactant
|
Smiles
|
O=C(C)C=C(C)C
|
Name
|
|
Quantity
|
520 g
|
Type
|
reactant
|
Smiles
|
C(C=C(C)C)Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[Cl-].CC(CCCCCCCCCCCCCCCCC[NH3+])(C)C
|
Name
|
|
Quantity
|
490 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring for 2 hours (The reaction temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted in a water bath
|
Type
|
CUSTOM
|
Details
|
rose to 70° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
WASH
|
Details
|
The ethereal solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The ether was distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue (1250 g) was further distilled
|
Type
|
CUSTOM
|
Details
|
to recover the unreacted mesityl oxide
|
Type
|
ADDITION
|
Details
|
Thereupon, as higher-boiling products, 560 g of a 2.5:1 mixture of 3-isopropenyl-6-methyl-5-hepten-2-one
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)=C(C(C)=O)CC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |